Cas no 946125-65-1 (2-Fluoro-3-nitrobenzyl Bromide)

2-Fluoro-3-nitrobenzyl Bromide structure
946125-65-1 structure
Product Name:2-Fluoro-3-nitrobenzyl Bromide
CAS 번호:946125-65-1
MF:C7H5BrFNO2
메가와트:234.0225045681
MDL:MFCD11110170
CID:2356464
PubChem ID:59139151
Update Time:2024-10-25

2-Fluoro-3-nitrobenzyl Bromide 화학적 및 물리적 성질

이름 및 식별자

    • 1-(bromomethyl)-2-fluoro-3-nitrobenzene
    • 1-Bromomethyl-2-fluoro-3-nitrobenzene
    • 2-fluoro-3-nitrobenzyl bromide
    • PubChem21774
    • MIESICVJNXXYKC-UHFFFAOYSA-N
    • LS10678
    • CM13417
    • AS05976
    • 1-Bromo methyl-2-fluoro-3-nitrobenzene
    • BC004668
    • AK186980
    • 1-(Bromomethyl)-2-fluoro-3-nitrobenzene (ACI)
    • MFCD11110170
    • (1S,4r)-4-(((S)-5-((3,5-Bis(trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanec
    • EN300-191425
    • DB-215689
    • 1-(bromomethyl)-2-fluoro-3-nitro-benzene
    • 946125-65-1
    • AKOS025404211
    • DS-10096
    • CS-0085250
    • WMB12565
    • SY121124
    • SCHEMBL250079
    • DTXSID00731100
    • 2-Fluoro-3-nitrobenzyl Bromide
    • MDL: MFCD11110170
    • 인치: 1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
    • InChIKey: MIESICVJNXXYKC-UHFFFAOYSA-N
    • 미소: [O-][N+](C1C(F)=C(CBr)C=CC=1)=O

계산된 속성

  • 정밀분자량: 232.94877g/mol
  • 동위원소 질량: 232.94877g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 173
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 45.8
  • 소수점 매개변수 계산 참조값(XlogP): 2.4

실험적 성질

  • 밀도: 1.733±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 311.7±27.0 °C at 760 mmHg
  • 플래시 포인트: 142.3±23.7 °C
  • 용해도: 극미용성(0.15g/l)(25ºC),
  • 증기압: 0.0±0.6 mmHg at 25°C

2-Fluoro-3-nitrobenzyl Bromide 보안 정보

2-Fluoro-3-nitrobenzyl Bromide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
F601010-50mg
2-Fluoro-3-nitrobenzyl Bromide
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50mg
$ 70.00 2022-06-04
TRC
F601010-100mg
2-Fluoro-3-nitrobenzyl Bromide
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100mg
$ 95.00 2022-06-04
TRC
F601010-500mg
2-Fluoro-3-nitrobenzyl Bromide
946125-65-1
500mg
$ 340.00 2022-06-04
Apollo Scientific
PC501172-1g
2-Fluoro-3-nitrobenzyl bromide
946125-65-1
1g
£53.00 2025-02-21
Apollo Scientific
PC501172-5g
2-Fluoro-3-nitrobenzyl bromide
946125-65-1
5g
£157.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UV962-200mg
2-Fluoro-3-nitrobenzyl Bromide
946125-65-1 97%
200mg
221.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UV962-50mg
2-Fluoro-3-nitrobenzyl Bromide
946125-65-1 97%
50mg
96.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UV962-250mg
2-Fluoro-3-nitrobenzyl Bromide
946125-65-1 97%
250mg
403CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UV962-1g
2-Fluoro-3-nitrobenzyl Bromide
946125-65-1 97%
1g
709.0CNY 2021-07-14
A2B Chem LLC
AI63448-100g
2-Fluoro-3-nitrobenzyl bromide
946125-65-1 97%
100g
$2708.00 2024-07-18

2-Fluoro-3-nitrobenzyl Bromide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  12 h, rt
참조
Preparation of heterocycle carboxamide derivatives useful as SIRT2 inhibitors
, United States, , ,

합성 방법 2

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: 1,1′-Azobis(cyclohexane-1-carbonitrile) Solvents: Acetonitrile ;  16 h, 80 °C
참조
Preparation of substituted coumarins as MEK inhibitors and therapeutic uses thereof
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, 80 °C → reflux
참조
Preparation of the benzoxazine compound and their application as anticancer agents
, China, , ,

합성 방법 4

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6.5 h, reflux
참조
Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent
Jin, Cheng Hua; Krishnaiah, Maddeboina; Sreenu, Domalapally; Subrahmanyam, Vura B.; Rao, Kota S.; et al, Journal of Medicinal Chemistry, 2014, 57(10), 4213-4238

합성 방법 5

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, 85 °C
참조
Preparation of bis(benzimidazole) diamides as STING agonists and their therapeutic uses
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  N-Bromosuccinimide Solvents: Acetonitrile ;  15 min, 80 °C
참조
Synthesis of omecamtiv mecarbil
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  reflux; reflux → rt
1.2 Reagents: Water
참조
Preparation of indazolylpyridone derivatives and their use as MNK1/MNK2 kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
참조
Coumarin compounds and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
참조
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, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  24 h, rt → reflux
참조
Preparation of macrocyclic pyridine derivatives as eEF2K and Vps34 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, reflux
참조
Preparation of 2-oxo-2H-benzopyran derivatives and benzo[e][1,3]oxazine-2,4-dione derivatives as P27 protein inducers
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, reflux
참조
Coumarin compound useful in treatment of cancer and its preparation
, China, , ,

합성 방법 13

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
참조
Preparation of 2-pyridyl substituted imidazoles as therapeutic ALK5 and/or ALK4 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: N-Bromosuccinimide
참조
Hybrids of MEK inhibitor and NO donor as multitarget antitumor drugs
Wang, Chao; Xi, Dandan; Wang, Han; Niu, Yan; Liang, Lei; et al, European Journal of Medicinal Chemistry, 2020, 196,

합성 방법 15

반응 조건
1.1 Reagents: Sodium bromate Solvents: Isopropyl acetate ,  Water ;  rt → 10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  20 min, 10 °C; 3 h, 10 °C → 80 °C
참조
Synthesis of omecamtiv mecarbil dihydrochloride hydrate
, World Intellectual Property Organization, , ,

합성 방법 16

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  5 h, rt → reflux
참조
Fluorine Scanning by Nonselective Fluorination: Enhancing Raf/MEK Inhibition while Keeping Physicochemical Properties
Hyohdoh, Ikumi; Furuichi, Noriyuki; Aoki, Toshihiro; Itezono, Yoshiko; Shirai, Haruyoshi; et al, ACS Medicinal Chemistry Letters, 2013, 4(11), 1059-1063

합성 방법 17

반응 조건
참조
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합성 방법 18

반응 조건
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합성 방법 19

반응 조건
참조
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, World Intellectual Property Organization, , ,

합성 방법 20

반응 조건
참조
Pharmaceutical formulations comprising omecamtiv mecarbil
, World Intellectual Property Organization, , ,

2-Fluoro-3-nitrobenzyl Bromide Raw materials

2-Fluoro-3-nitrobenzyl Bromide Preparation Products

2-Fluoro-3-nitrobenzyl Bromide 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
주문 번호:A856372
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:00
가격 ($):250.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:946125-65-1)2-Fluoro-3-nitrobenzyl Bromide
A856372
순결:99%
재다:5g
가격 ($):250.0
Email